molecular formula C21H26N2O4 B2416983 3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953914-34-6

3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2416983
CAS No.: 953914-34-6
M. Wt: 370.449
InChI Key: JRBPMQKNXDRPKM-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a versatile chemical compound extensively utilized in scientific research for its diverse applications. This compound is known for its unique structure, which includes a benzamide core substituted with dimethoxy groups and a phenylmorpholinoethyl side chain. Its molecular formula is C20H26N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-(2-phenylmorpholino)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The dimethoxy groups can be oxidized to form quinone derivatives.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cell membranes and other cellular components, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide
  • 3,4-dimethoxy-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)-benzamide
  • 3,4-dimethoxy-N-(2,2,2-trichloro-1-pentyloxy-ethyl)-benzamide

Uniqueness

3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmorpholinoethyl side chain enhances its ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-18-9-8-17(14-19(18)26-2)21(24)22-10-11-23-12-13-27-20(15-23)16-6-4-3-5-7-16/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBPMQKNXDRPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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